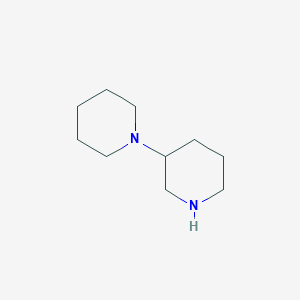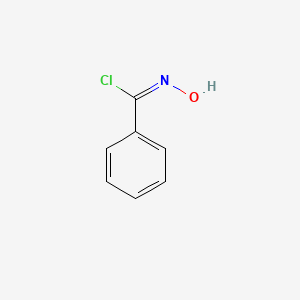
Cyclopropyl(4-nitrophenyl)sulfane
Vue d'ensemble
Description
Cyclopropyl(4-nitrophenyl)sulfane is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to a 4-nitrophenyl sulfane moiety. It is used extensively in various scientific applications due to its reactivity and functional properties.
Mécanisme D'action
Mode of Action
. These compounds interact with their targets, leading to changes in the activity of these proteins.
Biochemical Pathways
. Glucokinase plays a key role in the regulation of carbohydrate metabolism. By modulating the activity of this enzyme, Cyclopropyl(4-nitrophenyl)sulfane may influence glucose metabolism pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropyl(4-nitrophenyl)sulfane can be synthesized through the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid . This method operates under simple conditions and affords the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. The reaction tolerates various substitutions and electron-donating or electron-withdrawing groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of copper catalysis and boronic acids, which are scalable and efficient for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl(4-nitrophenyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the sulfane group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., butyllithium) are employed.
Major Products:
Applications De Recherche Scientifique
Cyclopropyl(4-nitrophenyl)sulfane is utilized in various scientific research fields:
Chemistry: As a synthon in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as glucokinase activators for diabetes treatment.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Comparaison Avec Des Composés Similaires
Aryl cyclopropyl sulfides: These compounds share the cyclopropyl sulfide structure but differ in the substituents on the aromatic ring.
Aryl cyclopropyl sulfoxides and sulfones: These are oxidized forms of aryl cyclopropyl sulfides and exhibit different reactivity and applications.
Uniqueness: Cyclopropyl(4-nitrophenyl)sulfane is unique due to the presence of both a cyclopropyl group and a nitrophenyl group, which confer distinct reactivity and functional properties. This combination makes it a valuable compound in synthetic organic chemistry and potential pharmaceutical applications .
Propriétés
IUPAC Name |
1-cyclopropylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKGKJGKADBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)



![6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038216.png)







